![molecular formula C19H22N2O3 B2734963 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1902947-36-7](/img/structure/B2734963.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Synthesis Techniques
Innovative synthesis methods for related compounds have been reported, emphasizing high-yield and efficient processes. For instance, Bobeldijk et al. (1990) detailed a straightforward method for synthesizing precursors to radiopharmaceuticals starting from basic chemical structures similar to the compound . This approach is pivotal for the preparation of diagnostic and therapeutic agents, signifying the compound's potential in medical applications (Bobeldijk et al., 1990).
Material Science Applications
Polymer science benefits significantly from derivatives of such compounds. For example, Takeichi et al. (2005) investigated the performance improvement of polybenzoxazine by alloying with polyimide, a study relevant to enhancing material properties through the incorporation of benzoxazine derivatives. This research underscores the compound's utility in developing advanced materials with improved thermal and mechanical properties (Takeichi et al., 2005).
Pharmaceutical Research
Although you requested excluding drug use and dosage information, it's worth noting the broader context in which similar compounds are investigated for their biological activities. Research into benzamide derivatives often explores their potential as therapeutic agents, albeit specifics on this compound's direct applications in drug development were not found in the search.
Chemical Properties and Reactions
Understanding the chemical behavior of such compounds under various conditions is crucial for their application in synthesis and material development. Studies like that of Mistryukov (1965) delve into the reactions and configurations of isomeric structures, providing insight into the chemical versatility and reactivity of benzamide derivatives. Such foundational knowledge aids in the design of new chemical entities and materials (Mistryukov, 1965).
Antimicrobial and Antioxidant Activities
Compounds derived from endophytic bacteria, such as a new benzamide reported by Yang et al. (2015), have shown antimicrobial and antioxidant activities. Although the specific compound differs, this highlights the broader potential for benzamide derivatives in biologically active applications, suggesting areas for further exploration in the context of "N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)benzamide" (Yang et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-19(14-3-6-16(7-4-14)21-9-1-2-10-21)20-15-5-8-17-18(13-15)24-12-11-23-17/h1-4,6-7,9-10,15,17-18H,5,8,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRQEOAVMYKQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=C(C=C3)N4C=CC=C4)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

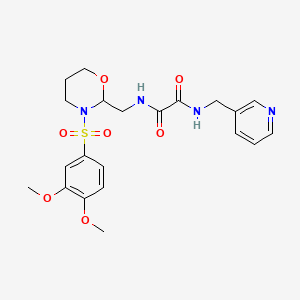

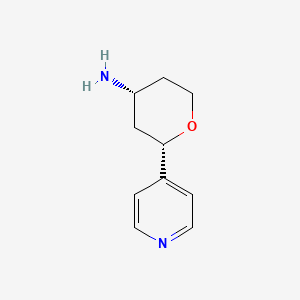
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2734888.png)
![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)

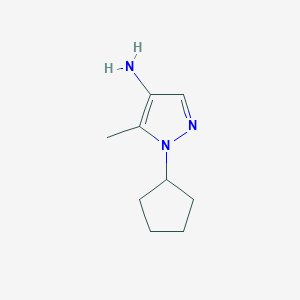

![methyl (2S)-2-({3-[(2-chloropyridin-4-yl)formamido]propyl}amino)-3-methylbutanoate](/img/structure/B2734894.png)
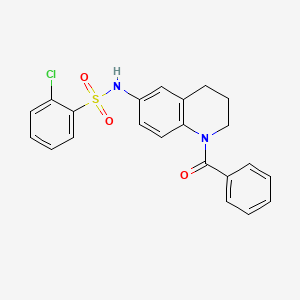

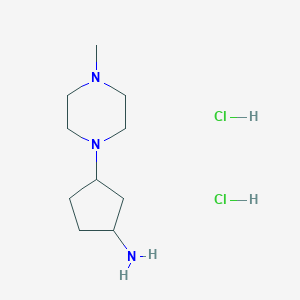
![6-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2734900.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)